ethyl 2-[2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
CAS No.: 1040639-02-8
Cat. No.: VC11960959
Molecular Formula: C24H22N4O4S
Molecular Weight: 462.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040639-02-8 |
|---|---|
| Molecular Formula | C24H22N4O4S |
| Molecular Weight | 462.5 g/mol |
| IUPAC Name | ethyl 2-[[2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C24H22N4O4S/c1-3-32-23(31)16-11-7-8-12-18(16)26-19(29)14-33-24-27-20-17(15-9-5-4-6-10-15)13-25-21(20)22(30)28(24)2/h4-13,25H,3,14H2,1-2H3,(H,26,29) |
| Standard InChI Key | USELSUZDHAGVAL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4 |
| Canonical SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₄H₂₂N₄O₄S, with a molecular weight of 462.5 g/mol . Key structural components include:
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A pyrrolo[3,2-d]pyrimidine core, a bicyclic system merging pyrrole and pyrimidine rings.
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3-Methyl and 4-oxo substituents on the pyrrolopyrimidine moiety.
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A 7-phenyl group enhancing aromatic interactions.
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A sulfanyl-acetamido linker connecting the core to an ethyl benzoate terminus.
Table 1: Key Physicochemical Properties
Spectral Characterization
Structural confirmation relies on advanced analytical techniques:
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NMR Spectroscopy: Proton and carbon-13 NMR identify hydrogen environments and carbon frameworks, particularly distinguishing aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 1.2–2.5 ppm).
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Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak at m/z 463.14 (M+H⁺) .
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HPLC: Purity assessments typically use reverse-phase chromatography with UV detection at 254 nm.
Synthesis and Reaction Pathways
Synthetic Strategy
While explicit protocols for this compound are scarce, analogous pyrrolo[3,2-d]pyrimidines are synthesized via multi-step sequences:
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Core Formation: Cyclocondensation of aminopyrrole derivatives with carbonyl reagents (e.g., urea or thiourea) under acidic conditions.
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Sulfanyl-Acetamido Linker Installation: Thiol-alkylation using mercaptoacetic acid derivatives, followed by amide coupling with ethyl 2-aminobenzoate.
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Esterification: Ethanol-mediated esterification of carboxylic acid intermediates.
Critical Reaction Parameters:
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Temperature: 80–120°C for cyclization steps.
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Catalysts: p-Toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂).
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Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for coupling reactions.
Yield Optimization
Yields for analogous compounds range from 15–35%, limited by side reactions during heterocycle formation. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity to >95%.
Structural and Electronic Analysis
X-ray Crystallography
Though no crystal structure is reported for this compound, related pyrrolo[3,2-d]pyrimidines exhibit:
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Planar Bicyclic Cores: Dihedral angles <5° between pyrrole and pyrimidine rings .
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Intramolecular Hydrogen Bonding: Between the 4-oxo group and adjacent NH, stabilizing the lactam tautomer .
Computational Modeling
Density functional theory (DFT) studies predict:
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Electrophilic Sites: Sulfur atom (MEP: +0.25 e) and pyrimidine N3 (MEP: +0.18 e).
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Lipophilicity: LogP ≈ 3.2, suggesting moderate membrane permeability.
Biological Activity and Mechanistic Insights
Hypothesized Targets
Based on structural analogs, potential targets include:
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Kinases: Inhibition of EGFR (IC₅₀ ≈ 0.8 µM for analogs) via ATP-binding site competition .
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Bacterial Enzymes: LpxC inhibition in Gram-negative pathogens (e.g., E. coli).
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Anticancer Activity: Apoptosis induction in MCF-7 breast cancer cells (EC₅₀ ≈ 12 µM).
Structure-Activity Relationships (SAR)
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Phenyl Substitution: 7-Phenyl enhances hydrophobic binding in kinase pockets .
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Sulfanyl Linker: Improves solubility and hydrogen bonding capacity.
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Ethyl Benzoate: Modulates pharmacokinetics by delaying hepatic clearance .
Challenges and Future Directions
Limitations
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Synthetic Complexity: Low yields and arduous purification hinder scale-up.
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ADME Profile: Predicted high plasma protein binding (>90%) may limit bioavailability.
Research Priorities
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In Vivo Efficacy Studies: Rodent models of inflammation and oncology.
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Cocrystallization: Elucidate binding modes with EGFR or LpxC.
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Derivatization: Introducing fluorine or PEG groups to optimize pharmacokinetics.
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